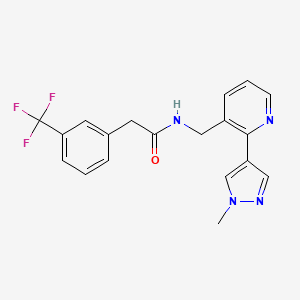![molecular formula C14H16O B2820623 spiro[cyclohexane-1,1'-inden]-3'(2'H)-one CAS No. 36449-72-6](/img/structure/B2820623.png)
spiro[cyclohexane-1,1'-inden]-3'(2'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is a spirocyclic compound characterized by a unique three-dimensional structure where a cyclohexane ring is fused to an indene moiety through a spiro carbon atom
Mechanism of Action
Target of Action
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one primarily targets Cyclin-dependent kinase 2 (CDK2) . CDK2 regulates cell cycle checkpoints in the synthesis and mitosis phases and plays a pivotal role in cancerous cell proliferation .
Mode of Action
The compound interacts with CDK2, initiating the phosphorylation process . The activation of CDK2 is influenced by various protein signaling pathways . Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has been identified as an effective class of CDK2 inhibitors .
Biochemical Pathways
The compound affects the CDK2 pathway, which regulates cell cycle checkpoints. The inhibition of CDK2 by the compound suppresses cancer cell proliferation .
Result of Action
The molecular and cellular effects of the compound’s action involve the inhibition of CDK2, which suppresses cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one typically involves spirocyclization reactions. One common method is the cyclization of isoquinolinium salts, which can serve as building blocks for the rapid construction of spirocyclic systems . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of spiro[cyclohexane-1,1’-inden]-3’(2’H)-one may involve scalable synthetic routes that ensure high purity and yield. The use of bench-stable or in situ generated intermediates is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-2-indoline]: Another spirocyclic compound with a similar structure but different functional groups.
Spiro-γ-lactams: These compounds share the spirocyclic core but have different substituents and biological activities.
Uniqueness
Spiro[cyclohexane-1,1’-inden]-3’(2’H)-one is unique due to its specific spirocyclic structure and the presence of an indene moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
spiro[2H-indene-3,1'-cyclohexane]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-13-10-14(8-4-1-5-9-14)12-7-3-2-6-11(12)13/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHNXNGZFWVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

AMINE](/img/structure/B2820542.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2820546.png)

![N-(3-chlorophenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2820551.png)
![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2820554.png)


![Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B2820558.png)
![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2820561.png)
![tert-butyl N-{5-bromoimidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2820563.png)
